![molecular formula C21H26FN3O B2628802 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 329058-95-9](/img/structure/B2628802.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide, also known as FPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide”:
Neuropharmacology
This compound has shown potential as a serotonin receptor modulator . It interacts with various serotonin receptors, which are crucial in regulating mood, anxiety, and other neurological functions. Research in this area focuses on its potential use in treating disorders such as depression, anxiety, and schizophrenia .
Cancer Research
In oncology, this compound is being investigated for its anti-proliferative properties . It has demonstrated the ability to inhibit the growth of certain cancer cell lines, making it a candidate for developing new cancer therapies. Studies are exploring its mechanism of action and efficacy in different types of cancer .
Cardiovascular Research
The compound is also being studied for its effects on the cardiovascular system. It has been found to modulate blood pressure and heart rate through its action on specific receptors in the cardiovascular system. This makes it a potential candidate for developing treatments for hypertension and other cardiovascular diseases .
Psychiatric Disorders
Research has shown that this compound can act as a dopamine receptor antagonist , which is significant in the treatment of psychiatric disorders such as bipolar disorder and schizophrenia. Its ability to balance dopamine levels in the brain is a key area of interest .
Endocrinology
In endocrinology, the compound is being explored for its effects on hormone regulation. It has shown potential in modulating the activity of certain hormones, which could be beneficial in treating endocrine disorders such as diabetes and thyroid diseases.
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further study.
Frontiers in Pharmacology Future Journal of Pharmaceutical Sciences Sigma-Aldrich Frontiers in Pharmacology : Future Journal of Pharmaceutical Sciences : Sigma-Aldrich : Frontiers in Pharmacology : Future Journal of Pharmaceutical Sciences
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents . These inhibitors can reduce the maximum rate of nucleoside uptake without affecting the affinity of the transporters for their substrates .
Biochemical Pathways
Inhibition of ents can affect nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
Similar compounds have been shown to be stable in human liver microsomes, suggesting good pharmacokinetic properties .
Result of Action
Similar compounds have been shown to inhibit the uptake of nucleosides, which can affect nucleotide synthesis and regulation of adenosine function .
Action Environment
Similar compounds have been shown to be stable in human liver microsomes, suggesting that they may be stable in various physiological environments .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16(2)17-3-7-19(8-4-17)23-21(26)15-24-11-13-25(14-12-24)20-9-5-18(22)6-10-20/h3-10,16H,11-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOVTLQEBIHTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.